N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-8-9-13(2)17(10-12)22-18(23)11-24-19-15-6-4-5-7-16(15)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGQEHHQVBBWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=NC(=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:
Formation of 2-methylquinazolin-4-ol: This intermediate is synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Etherification: The 2-methylquinazolin-4-ol is then reacted with 2-chloro-N-(2,5-dimethylphenyl)acetamide in the presence of a base such as potassium carbonate or sodium hydride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and ether groups are primary sites for hydrolysis:
| Reaction Type | Conditions | Products | Key Features |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 6–8 hrs | 2-[(2-methylquinazolin-4-yl)oxy]acetic acid + 2,5-dimethylaniline | Protonation of the amide carbonyl enhances nucleophilic attack by water. |
| Basic Hydrolysis | NaOH (2M), 80°C, 4–5 hrs | Sodium salt of acetic acid derivative + 2,5-dimethylaniline | Saponification of the amide group under alkaline conditions. |
| Ether Cleavage | HBr (48%), acetic acid, 110°C | Quinazolin-4-ol derivative + bromoacetamide intermediate | Ether bond cleavage via SN2 mechanism, yielding phenolic and alkyl bromide products. |
Nucleophilic Substitution
The quinazoline ring and acetamide group participate in nucleophilic reactions:
| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Amide Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methylated acetamide derivative | Alkylation occurs at the amide nitrogen, requiring anhydrous conditions. |
| Aromatic Halogenation | Br₂, FeBr₃, CH₂Cl₂, 0°C | Brominated quinazoline derivative (para to methyl group) | Electrophilic substitution favored at electron-rich positions of the quinazoline ring. |
Oxidation and Reduction
Controlled redox reactions modify functional groups:
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Methyl Oxidation | KMnO₄, H₂SO₄, 70°C | Carboxylic acid derivatives (e.g., 2,5-dicarboxyphenyl substituent) | Introduces polar groups for enhanced solubility or further conjugation. |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, ethanol, 25°C | Dihydroquinazoline derivative (saturated ring) | Reduces quinazoline’s aromaticity, altering electronic properties. |
Condensation and Cyclization
The compound participates in multicomponent reactions (MCRs) and cyclization:
Functional Group Interconversion
Strategic modifications enhance pharmacological utility:
| Reaction Type | Conditions | Products | Biological Relevance |
|---|---|---|---|
| Sulfonation | SO₃, pyridine, 0°C | Sulfonamide analog | Improves binding affinity to kinase targets (e.g., EGFR). |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetylated acetamide derivative | Modulates metabolic stability and membrane permeability. |
Stability and Degradation
Critical for storage and formulation:
| Factor | Impact | Mitigation Strategies |
|---|---|---|
| pH Sensitivity | Degrades rapidly at pH < 2 or > 10 (amide hydrolysis) | Store in neutral buffers (pH 6–8) under inert atmosphere. |
| Thermal Stability | Stable up to 150°C; decomposes above 200°C | Avoid prolonged heating during synthesis or purification. |
Scientific Research Applications
Antimicrobial Properties
Recent studies have shown that quinazoline derivatives, including those similar to N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, exhibit potent antimicrobial activity. For instance, a series of synthesized quinazoline derivatives demonstrated superior antibacterial effects compared to antifungal activities in various assays . The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring significantly influenced the antibacterial profile against pathogenic bacteria .
Cytotoxicity Against Cancer Cells
The compound has been evaluated for its cytotoxic effects on cancer cell lines. For example, derivatives of quinazolinone have shown higher cytotoxicity against lung cancer cell lines (A549) and breast cancer cell lines (MCF-7) compared to standard treatments like Methotrexate (MTX). One study reported an IC50 value of 5.73 µM for one of the derivatives against A549 cells, indicating strong potential for anticancer applications .
α-Glucosidase Inhibition
Another significant application is in the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. Hybrids of quinazolinone with triazole-acetamide structures have been synthesized and tested for their inhibitory activity against α-glucosidase. Some compounds exhibited IC50 values significantly lower than standard drugs like acarbose, highlighting their potential as therapeutic agents for managing diabetes .
Case Study 1: Antibacterial Activity
In a comparative study, several quinazoline derivatives were synthesized and tested against both gram-positive and gram-negative bacteria. The results indicated that compounds with specific substituents on the phenyl ring exhibited enhanced antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Efficacy
A research team evaluated the anticancer properties of various quinazolinone derivatives in vitro. The findings revealed that certain compounds exhibited selective toxicity towards cancerous cells while sparing normal cells. This selectivity was attributed to differences in cellular uptake mechanisms between normal and cancer cells .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Influencing the signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can be compared with other quinazolinone derivatives, such as:
4(3H)-quinazolinone: Known for its broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties.
2-methylquinazolin-4-ol: An intermediate in the synthesis of various quinazolinone derivatives with potential biological activities.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound belonging to the quinazoline derivative class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a quinazoline moiety linked to an acetamide group, which is further substituted with a 2,5-dimethylphenyl group. This unique structure may enhance its biological activity and specificity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N3O2 |
| Molecular Weight | 320.38 g/mol |
| CAS Number | 1031993-07-3 |
The mechanism of action for this compound involves interaction with specific molecular targets such as:
- Enzyme Inhibition : The quinazoline moiety can inhibit various kinases involved in cell signaling pathways, affecting processes like cell proliferation and apoptosis.
- Receptor Modulation : The compound may interact with receptors that regulate inflammatory responses and other biological processes.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that modifications in the phenyl ring can influence antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes effectively.
Anticancer Potential
Several studies have highlighted the anticancer potential of quinazoline derivatives. For example:
- In vitro Studies : Compounds similar to this compound have shown promising results in inhibiting cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Mechanistic Insights : The inhibition of specific kinases has been linked to reduced cell viability in various cancer types.
Case Studies
- Quinazoline Derivatives as Anticancer Agents : A study investigated a series of quinazoline derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain structural modifications significantly enhanced their potency (IC50 values ranging from 5 to 50 μM) compared to standard chemotherapeutics .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial activity of various quinazoline derivatives against multiple bacterial strains. The results showed that compounds with specific substitutions exhibited enhanced activity, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Comparative Analysis
When compared to other known quinazoline derivatives such as gefitinib and erlotinib, this compound demonstrates unique structural features that may provide improved selectivity and efficacy in targeting specific biological pathways.
| Compound | Activity Type | IC50 (μM) |
|---|---|---|
| Gefitinib | EGFR Inhibitor | 20 |
| Erlotinib | EGFR Inhibitor | 15 |
| This compound | Anticancer/Antimicrobial | TBD (in ongoing studies) |
Q & A
Q. Table 1: Synthesis Yields for Analogous Compounds ()
| Compound | Substituents | Yield | Conditions |
|---|---|---|---|
| 16 | Ethoxy | 9% | RT, DMF |
| 17 | Dimethoxy | 70% | RT, DMF |
| 18 | Benzyloxy | 48% | RT, DMF |
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : Assign peaks for the 2,5-dimethylphenyl group (δ 2.2–2.4 ppm for methyl protons) and quinazoline protons (δ 7.5–8.5 ppm for aromatic H). Use ¹³C NMR to confirm carbonyl (C=O) at ~170 ppm .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (e.g., m/z ~380–400 for analogs in ) and fragmentation patterns .
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Strategies include:
- Dose-Response Validation : Test the compound across multiple concentrations (e.g., 1–100 μM) in parallel assays (e.g., enzyme inhibition vs. cell viability) .
- Structural Comparison : Compare with analogs like N-(3,5-dimethylphenyl)-2-[(quinazolin-4-yl)oxy]acetamide (). Minor substituent changes (e.g., methoxy vs. ethoxy) alter logP and target affinity .
- Orthogonal Assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
Advanced: What computational strategies predict the compound’s mechanism of action and target binding?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or inflammatory targets (COX-2). Focus on the quinazoline core’s π-π stacking and acetamide’s hydrogen bonding () .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Pharmacophore Modeling : Identify critical features (e.g., acetamide’s carbonyl as a hydrogen bond acceptor) using Schrödinger’s Phase .
Advanced: How does crystallographic data inform structural optimization for enhanced bioactivity?
Methodological Answer:
- Crystal Structure Analysis : Resolve hydrogen bonding (e.g., N–H⋯O interactions in ’s R₂²(10) motifs) to guide modifications improving solubility or binding .
- Torsion Angle Adjustments : Modify substituents on the 2-methylquinazoline to reduce steric hindrance (e.g., dihedral angles >60° may limit target access) .
- Salt/Cocrystal Screening : Improve bioavailability by pairing the acetamide with succinic acid or L-proline .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Kinase Inhibition : Use ADP-Glo™ kinase assays (e.g., EGFR, VEGFR2) at 10 μM .
- Anti-inflammatory Screening : Measure TNF-α suppression in LPS-stimulated macrophages via ELISA .
- Cytotoxicity : Test against HEK-293 (normal) and HeLa (cancer) cells using MTT assays (48-h exposure) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with varying substituents on the quinazoline (e.g., 6-ethoxy vs. 6-methoxy) and acetamide (e.g., 3,5-dimethylphenyl vs. 4-fluorophenyl) .
- Bioisosteric Replacement : Replace the quinazoline oxygen with sulfur (thioquinazoline) to assess potency shifts .
- 3D-QSAR Models : Build CoMFA/CoMSIA models using IC₅₀ data from kinase assays to prioritize synthetic targets .
Advanced: What strategies mitigate poor solubility during in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the acetamide’s NH group, cleaved in vivo by phosphatases .
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm size) for sustained release () .
- Co-Solvent Systems : Use 10% DMSO + 10% Cremophor EL in saline for IP/IV administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
